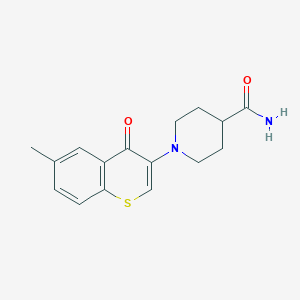

1-(6-methyl-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

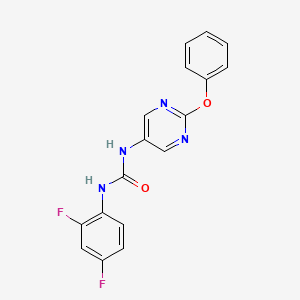

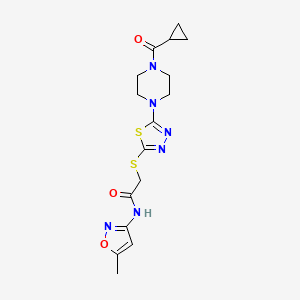

A series of novel thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties were synthesized . The synthesis process involved the construction of heterocyclic hybrids bearing the moieties of thieno .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiochromene ring, a piperidine ring, and a carboxamide group. The exact details of the molecular structure could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Potential

Thiochromene derivatives, including the compound , have shown promising antimicrobial potential. They have been evaluated against B. subtilis and S. aureus (gram-positive bacteria), E. coli and P. aeruginosa (gram-negative bacteria), and A. flavus and C. albicans (fungal strains). The results recorded promising antimicrobial potential with inhibition zone diameter range from 8 to 25 mm against the tested bacteria .

Antifungal Activity

In addition to their antimicrobial properties, these compounds have also demonstrated antifungal effects. All the screened compounds revealed antifungal effect against A. flavus except thiochromene derivative 4 with zone of inhibition ranged from 9 to 16 mm. Moreover, all compounds recorded moderate to high antifungal potential towards C. albicans .

In Silico Docking Study

To suggest the mode of action of these candidates as antimicrobials, an in silico docking study was carried out inside dihydropteroate synthase enzyme. Compound 8c recorded the best binding energy score (-5.47 kcal/mol) forming good fitting within DHPS active site .

Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD)

The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .

5. Antimicrobial Activity Against Both Gram-positive and Gram-negative Bacteria The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria .

6. Antimicrobial Activity Against Candida Albicans Fungal Strain The highest antimicrobial activity was determined for 2- { [6- (1 H -benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno [2,3- d ]pyrimidin-2-yl]thio}- N - (4-isopropylphenyl)acetamide, which also had the highest affinity to the TrmD inhibitor’s binding site according to the docking studies results .

Zukünftige Richtungen

The future directions for the study of this compound could involve further exploration of its biological activities, including its potential antimicrobial and antifungal activities . Additionally, further studies could be conducted to fully understand its mechanism of action and to explore its potential applications in various fields.

Eigenschaften

IUPAC Name |

1-(6-methyl-4-oxothiochromen-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10-2-3-14-12(8-10)15(19)13(9-21-14)18-6-4-11(5-7-18)16(17)20/h2-3,8-9,11H,4-7H2,1H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZVQDIQBNSXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2672796.png)

![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)

![3-Butan-2-yl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2672804.png)

![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)

![Ethyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2672806.png)

![[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2672807.png)

![3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2672811.png)

![3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide](/img/structure/B2672815.png)

![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2672817.png)